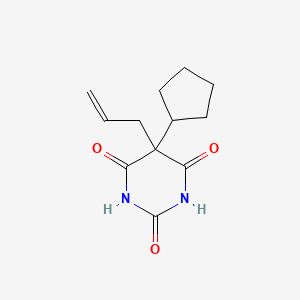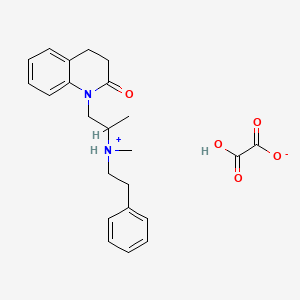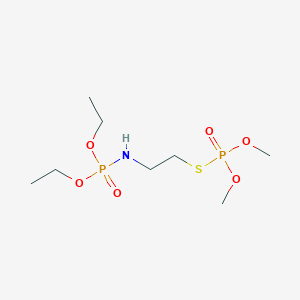![molecular formula C31H42N2O2 B13747058 4,4'-veratrylidenebis[N,N-diethyl-m-toluidine] CAS No. 4550-36-1](/img/structure/B13747058.png)
4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-veratrylidenebis[N,N-diethyl-m-toluidine] is an organic compound with the molecular formula C₃₁H₄₂N₂O₂. It is known for its complex structure, which includes both aromatic and aliphatic components. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-veratrylidenebis[N,N-diethyl-m-toluidine] typically involves the condensation of veratraldehyde with N,N-diethyl-m-toluidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of 4,4’-veratrylidenebis[N,N-diethyl-m-toluidine] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-veratrylidenebis[N,N-diethyl-m-toluidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4,4’-veratrylidenebis[N,N-diethyl-m-toluidine] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-veratrylidenebis[N,N-diethyl-m-toluidine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-methylenebis[N,N-diethyl-m-toluidine]
- 4,4’-ethylenebis[N,N-diethyl-m-toluidine]
- 4,4’-butylenebis[N,N-diethyl-m-toluidine]
Uniqueness
4,4’-veratrylidenebis[N,N-diethyl-m-toluidine] is unique due to its specific structural features, which include the veratrylidenebis moiety. This gives the compound distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
4550-36-1 |
|---|---|
Molecular Formula |
C31H42N2O2 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
4-[[4-(diethylamino)-2-methylphenyl]-(3,4-dimethoxyphenyl)methyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C31H42N2O2/c1-9-32(10-2)25-14-16-27(22(5)19-25)31(24-13-18-29(34-7)30(21-24)35-8)28-17-15-26(20-23(28)6)33(11-3)12-4/h13-21,31H,9-12H2,1-8H3 |
InChI Key |
GMCQSPGEAQSJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)C3=C(C=C(C=C3)N(CC)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)




![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)

![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)


